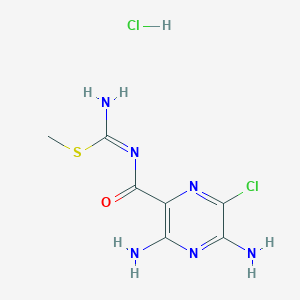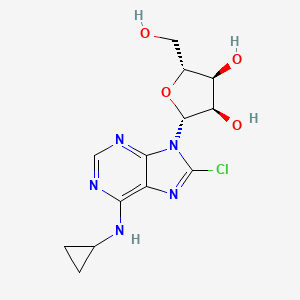![molecular formula C11H12N2O B12924905 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is a chemical compound that belongs to the oxazolidine family This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The phenyl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoylacetonitrile with β-aminoalcohols in the presence of a catalyst such as zinc chloride (ZnCl2). This reaction is usually carried out under inert, moisture-free conditions to prevent any side reactions . The reaction conditions are mild, and the products are often characterized using techniques such as NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.
科学研究应用
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism by which 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile exerts its effects is not fully understood. its derivatives, particularly those with antibacterial properties, are believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death.
相似化合物的比较
Similar Compounds
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide: This compound shares a similar structural framework but differs in the ring structure and functional groups.
4-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride: Another related compound with a piperidinium ring instead of an acetonitrile group.
Uniqueness
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is unique due to its specific oxazolidine ring structure and the presence of a phenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-6-7-13-9-14-8-11(13)10-4-2-1-3-5-10/h1-5,11H,7-9H2/t11-/m0/s1 |
InChI 键 |
HCCRKULUUAPCGT-NSHDSACASA-N |
手性 SMILES |
C1[C@H](N(CO1)CC#N)C2=CC=CC=C2 |
规范 SMILES |
C1C(N(CO1)CC#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



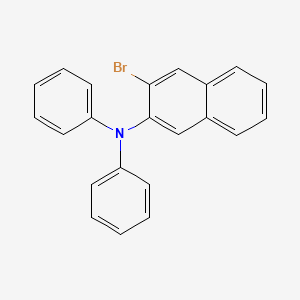
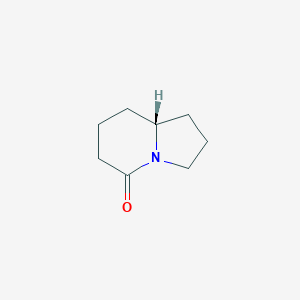




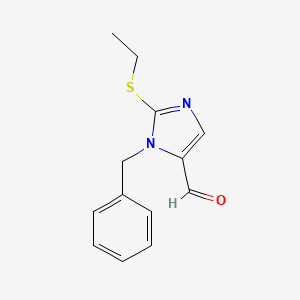
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

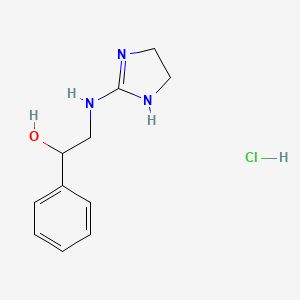
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
